molecular formula C11H16BrNS B1440025 N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopentanamine CAS No. 1249187-11-8

N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopentanamine

Cat. No. B1440025
CAS RN: 1249187-11-8
M. Wt: 274.22 g/mol
InChI Key: HMOZQLVAZMLQCA-UHFFFAOYSA-N
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Description

“N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopentanamine” is a chemical compound with the IUPAC name N-[(5-bromo-2-thienyl)methyl]-N-methylamine . It has a molecular weight of 206.11 . The compound is stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8BrNS/c1-8-4-5-2-3-6(7)9-5/h2-3,8H,4H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopentanamine” is a liquid at room temperature . It has a molecular weight of 206.11 .

Scientific Research Applications

Synthesis and Structural Analysis

  • N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopentanamine and similar compounds are synthesized for structural analysis and studies. For instance, Ghazzali et al. (2007) explored the synthesis, characterization, and structural determinations of N,N′-bis(thiophenyl-2-methylene)hydrazine derivatives, showcasing their nonlinear optical properties and interactions (Ghazzali et al., 2007).

Crystallography and Molecular Design

  • The compound and its derivatives are used in crystallography studies to understand molecular interactions and structure. For example, Geiger et al. (2014) analyzed the crystal structure of a closely related compound, revealing important aspects of its molecular geometry (Geiger et al., 2014).

Schiff Base Ligands and Metal Complexes

  • The compound is used in the synthesis of Schiff base ligands and metal complexes, which have applications in areas such as DNA binding and potential anticancer research. Warad et al. (2020) synthesized a N3S2 pentadentate Schiff base ligand derived from 5-bromothiophene-2-carbaldehyde and studied its DNA-binding properties (Warad et al., 2020).

Antimicrobial and Antifungal Properties

  • Derivatives of N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopentanamine have been studied for their antimicrobial and antifungal properties. Sharma et al. (2022) synthesized 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-(thi)ones and evaluated their antibacterial and antifungal efficacy (Sharma et al., 2022).

Organic Synthesis and Medicinal Chemistry

  • The compound serves as an important intermediate in organic synthesis and medicinal chemistry. Various studies focus on the synthesis of novel derivatives that may exhibit different biological activities, such as anti-inflammatory and anticancer effects, as demonstrated by Abdou et al. (2010) (Abdou et al., 2010).

Pharmaceutical Applications

  • Research on N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopentanamine derivatives also extends to the development of potential pharmaceutical agents. For example, Foroumadi et al. (2005) synthesized derivatives with significant antibacterial activity against various microorganisms (Foroumadi et al., 2005).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H318, H332, and H335 . These indicate that it is harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNS/c1-13(9-4-2-3-5-9)8-10-6-7-11(12)14-10/h6-7,9H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOZQLVAZMLQCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(S1)Br)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopentanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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